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molecular formula C8H4F3NO5 B1320738 3-Nitro-4-(trifluoromethoxy)benzoic acid CAS No. 784-77-0

3-Nitro-4-(trifluoromethoxy)benzoic acid

Cat. No. B1320738
M. Wt: 251.12 g/mol
InChI Key: GDBCQTKUSLDFRP-UHFFFAOYSA-N
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Patent
US08008303B2

Procedure details

A solution of 3-nitro-4-trifluoromethoxybenzoic acid (3 g) in methanol (240 ml) was hydrogenated at 50° C. and 50 bar using H-cube apparatus. The methanol solution was evaporated giving the title compound as a white solid (2.58 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[O:13][C:14]([F:17])([F:16])[F:15])[C:7]([OH:9])=[O:8])([O-])=O>CO>[NH2:1][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[O:13][C:14]([F:15])([F:16])[F:17])[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1OC(F)(F)F
Step Two
Name
Quantity
240 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 50° C.
CUSTOM
Type
CUSTOM
Details
The methanol solution was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=CC1OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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